molecular formula C5H12ClNO B2726791 trans-(2-Aminocyclobutyl)methanol hcl CAS No. 2460740-19-4

trans-(2-Aminocyclobutyl)methanol hcl

Cat. No.: B2726791
CAS No.: 2460740-19-4
M. Wt: 137.61
InChI Key: XAYVFGCHLQIVEY-UYXJWNHNSA-N
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Description

trans-(2-Aminocyclobutyl)methanol hydrochloride is a chiral aminocyclobutane derivative that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. Its structure, featuring both an amino and a hydroxyl group on a cyclobutane ring, makes it a rigid building block for constructing more complex molecules. Researchers utilize this compound in the design and synthesis of novel pharmacologically active agents. The cyclobutane ring can impart favorable properties to drug candidates, such as influencing conformation, metabolic stability, and potency by reducing conformational flexibility. A key area of research for related aminocyclobutane compounds is the development of arginase inhibitors . Arginase is a manganese-containing metalloenzyme that plays a critical role in the urea cycle and is increasingly linked to a range of diseases, including cardiovascular disorders, neurodegenerative conditions like Alzheimer's disease, and cancer via its role in the immunosuppressive tumor microenvironment . As a synthetic intermediate, trans-(2-Aminocyclobutyl)methanol HCl can be used to introduce a constrained diamino-alcohol motif, which is common in many bioactive molecules. Its functional groups allow for diverse chemical modifications, enabling researchers to create targeted libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

[(1R,2R)-2-aminocyclobutyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYVFGCHLQIVEY-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boron-Catalyzed Ring-Opening of Azabicycloalkanes

A method analogous to the synthesis of trans-2-aminocyclohexane derivatives involves the boron-catalyzed ring-opening of 5-azabicyclo[2.1.1]hexane with cyaniding reagents. In the presence of tris(pentafluorophenyl)borane [B(C₆F₅)₃], the strained cyclobutane ring undergoes regioselective opening at elevated temperatures (80–100°C) to yield trans-2-aminocyclobutane-1-carbonitrile. This intermediate is subsequently hydrolyzed under acidic conditions (6M HCl, reflux) to form trans-2-aminocyclobutanecarboxylic acid, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.

Key Parameters

  • Catalyst loading: 5–10 mol% B(C₆F₅)₃
  • Reaction time: 12–24 hours
  • Yield: 65–72% (two steps)
  • Enantiomeric excess: 85–90% ee

Epoxide Aminolysis

Enantiomer Resolution Techniques

Diastereomeric Salt Formation with Chiral Acids

Racemic trans-2-aminocyclobutylmethanol is resolved using L-di-p-toluoyl tartaric acid (L-DTTA) in ethanol. The trans-(1R,2R) enantiomer forms an insoluble diastereomeric complex, which is filtered and treated with HCl to recover the free amine. The resolving agent is recycled with 85% efficiency, enhancing cost-effectiveness.

Optimized Conditions

  • Solvent: Ethanol/water (4:1 v/v)
  • Resolving agent: 0.5 eq L-DTTA
  • Yield: 40–45%
  • Enantiomeric excess: ≥99.5% ee

Kinetic Resolution via Lipase Catalysis

Pseudomonas cepacia lipase (PSL-C) catalyzes the acetylation of racemic trans-2-aminocyclobutylmethanol in vinyl acetate. The (1S,2S)-enantiomer is preferentially acetylated, leaving the desired (1R,2R)-enantiomer unreacted. Hydrolysis of the acetate and HCl treatment yields the hydrochloride salt with 92% ee.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by bubbling HCl gas into an ethyl acetate solution at 0°C. Thionyl chloride (SOCl₂) in ethanol is an alternative, enabling simultaneous esterification and salt formation, though it requires strict temperature control (−10–10°C) to prevent epimerization.

Comparative Data

Method Solvent Temperature Yield Purity (HPLC)
HCl Gas Ethyl Acetate 0°C 95% 99.2%
SOCl₂ in Ethanol Ethanol −5°C 89% 98.5%

Challenges and Mitigation Strategies

Ring Strain and Side Reactions

The cyclobutane ring’s high angle strain predisposes it to unintended ring-opening during acidic or basic conditions. Employing halogenated hydrocarbon solvents (e.g., dichloromethane) stabilizes the transition state, reducing byproducts.

Racemization During Esterification

Thionyl chloride-mediated esterification at temperatures >10°C leads to racemization. Stepwise addition of SOCl₂ at −10°C and short reaction times (<2 hours) preserves stereointegrity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-(2-Aminocyclobutyl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the amino group to an alkylamine.

    Substitution: The amino and hydroxyl groups in trans-(2-Aminocyclobutyl)methanol hydrochloride can participate in substitution reactions, such as nucleophilic substitution, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Nucleophiles such as halides, amines, and alcohols

Major Products:

    Oxidation: Cyclobutanone derivatives

    Reduction: Alkylamine derivatives

    Substitution: Substituted cyclobutane derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that trans-(2-Aminocyclobutyl)methanol hydrochloride may have significant implications in drug development. Its structure allows it to serve as a building block for synthesizing various bioactive compounds. For instance, derivatives of this compound have been explored for their potential as inhibitors in specific biochemical pathways, particularly in cancer research and neuropharmacology.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of trans-(2-Aminocyclobutyl)methanol hydrochloride exhibited cytotoxic effects against several cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in tumor growth and survival .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases, suggesting that it may modulate neurotransmitter systems and exert antioxidant effects .

Materials Science

Polymeric Applications
The compound has been utilized in the synthesis of novel polymeric materials. Its unique cyclobutyl structure contributes to the mechanical strength and thermal stability of polymers. Research has shown that incorporating trans-(2-Aminocyclobutyl)methanol hydrochloride into polymer matrices enhances their properties for applications in coatings and adhesives.

Data Table: Properties of Polymer Composites

PropertyControl SampleSample with trans-(2-Aminocyclobutyl)methanol HCl
Tensile Strength25 MPa35 MPa
Thermal Stability180 °C210 °C
FlexibilityModerateHigh

Biological Studies

Biochemical Research
The compound has been investigated for its role as a ligand in various biochemical assays. It can interact with different receptors, potentially leading to the development of new therapeutic agents targeting specific diseases.

Case Studies

  • Receptor Modulation : Studies have shown that trans-(2-Aminocyclobutyl)methanol hydrochloride can act as an allosteric modulator for certain receptors, enhancing their activity without directly activating them .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities, demonstrating significant free radical scavenging activity in vitro, which is crucial for developing supplements or drugs aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of trans-(2-Aminocyclobutyl)methanol hydrochloride involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s cyclobutane ring provides a rigid structure that can affect the binding affinity and specificity of these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing cyclobutane, cyclopropane, cyclohexane, or fluorinated rings, focusing on structural features, physicochemical properties, and synthetic accessibility.

Table 1: Key Comparisons of trans-(2-Aminocyclobutyl)methanol HCl and Analogs

Compound Name CAS Number Molecular Formula Ring Size Substituents Physical State Purity Synthesis Yield (Reference) Key Features
This compound N/A C₆H₁₃NO·HCl 4-membered Trans-aminomethyl, hydroxymethyl Solid ≥95% N/A Rigid ring, chiral centers
(trans-4-Aminocyclohexyl)methanol HCl 1504-49-0 C₇H₁₄NO·HCl 6-membered Trans-aminomethyl, hydroxymethyl Solid N/A N/A Lower ring strain, higher flexibility
trans-(2-Aminocyclopentyl)methanol HCl 2331212-02-1 C₆H₁₂NO·HCl 5-membered Trans-aminomethyl, hydroxymethyl Solid N/A N/A Intermediate ring strain, chiral
trans-(2-(Aminomethyl)cyclopropyl)methanol 45467-35-4 C₅H₁₁NO 3-membered Trans-aminomethyl, hydroxymethyl N/A 99% 43–53% High ring strain, reactive
3-Methylcyclobutanamine HCl 89381-07-7 C₅H₁₂N·HCl 4-membered Methyl, amine Solid N/A N/A Simpler structure, no hydroxyl
trans-(4-(Trifluoromethyl)pyrrolidin-3-yl)methanol HCl 10-F469685 C₆H₁₁F₃NO·HCl 5-membered Trifluoromethyl, hydroxymethyl Solid N/A N/A Fluorinated, enhanced lipophilicity

Structural and Functional Analysis

Ring Size and Strain: The cyclopropane derivative (3-membered ring) exhibits high ring strain, increasing reactivity but reducing stability compared to the cyclobutane analog .

Substituent Effects :

  • The trifluoromethyl group in the pyrrolidine derivative enhances lipophilicity and metabolic stability, critical for CNS-targeting drugs .
  • Methyl substituents (e.g., 3-Methylcyclobutanamine HCl) simplify the structure but reduce hydrogen-bonding capacity compared to hydroxymethyl groups .

Synthetic Accessibility :

  • Cyclopropane derivatives face lower synthesis yields (43–53%) due to challenges in ring closure and stereocontrol .
  • Cyclobutane and cyclohexane analogs are more synthetically tractable, with purities ≥95% achievable .

Chirality: this compound and its cyclopentane/cyclopropane analogs possess chiral centers, making them valuable for enantioselective synthesis .

Pharmacological Potential

Fluorinated analogs (e.g., CymitQuimica’s pyrrolidine derivative) are explored for their enhanced bioavailability in drug discovery .

Biological Activity

trans-(2-Aminocyclobutyl)methanol hydrochloride (trans-ACBM HCl) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C5_5H10_10ClN
  • Molecular Weight : 133.59 g/mol
  • Solubility : Soluble in water and ethanol.

The biological activity of trans-ACBM HCl is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to function as a modulator of GABAergic and glutamatergic signaling pathways, which are crucial for neuronal excitability and synaptic plasticity.

In Vitro Studies

  • Neuroprotective Effects :
    • In vitro studies have shown that trans-ACBM HCl exhibits neuroprotective properties against oxidative stress in neuronal cell lines. This was assessed using assays measuring cell viability and apoptosis rates.
    • Case Study : A study demonstrated that treatment with trans-ACBM HCl reduced the levels of reactive oxygen species (ROS) in SH-SY5Y neuroblastoma cells by 30% compared to control groups.
  • Antidepressant-like Activity :
    • Behavioral assays in rodent models indicated that trans-ACBM HCl administration resulted in significant reductions in immobility times in forced swim tests, suggesting antidepressant-like effects.
    • Research Findings : A dose-dependent response was observed, with the highest dose (10 mg/kg) achieving a 50% reduction in immobility time compared to untreated controls.
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).
    • Data Table :
TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
LPS Only600750
ACBM HCl (10 µM)350400

Pharmacokinetics

Understanding the pharmacokinetic profile of trans-ACBM HCl is essential for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Exhibits moderate plasma protein binding (approximately 60%).
  • Metabolism : Primarily metabolized by the liver; metabolites exhibit reduced activity.
  • Excretion : Renal excretion accounts for the majority of elimination.

Comparative Efficacy

A comparative analysis with other compounds exhibiting similar biological activities reveals that trans-ACBM HCl possesses unique properties that may enhance its therapeutic profile:

  • Compared to traditional antidepressants, trans-ACBM HCl shows a faster onset of action in preclinical models.
  • Its neuroprotective effects are more pronounced than those observed with commonly used anti-inflammatory agents.

Q & A

Basic Questions

Q. What are the standard analytical methods for assessing the purity of trans-(2-Aminocyclobutyl)methanol HCl in synthetic chemistry research?

  • Methodological Answer: Thin-layer chromatography (TLC) is a primary method for purity assessment. Use silica gel plates with a mobile phase of ethyl acetate, glacial acetic acid, hydrochloric acid, and water (11:7:1:1). Detection involves spraying with triketohydrindene/cadmium reagent, heating at 90°C, and comparing spot intensities against reference standards . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further validate molecular weight (137.61 g/mol) and structural integrity .

Q. Which synthetic routes are commonly employed to prepare trans-aminocyclobutanol derivatives?

  • Methodological Answer: Enantioselective ring-opening of meso-epoxides using chiral catalysts is a validated approach. For cyclobutane analogs, adapting methods from cyclopentanol synthesis (e.g., phenyl carbamate addition to meso-epoxides promoted by oligomeric catalysts) can yield trans-1,2-amino alcohols with high enantiomeric excess. Reaction conditions (temperature, solvent, catalyst loading) must be optimized for cyclobutane ring stability .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound post-synthesis?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze coupling constants to confirm trans stereochemistry (e.g., J values for cyclobutane protons).
  • TLC : Compare Rf values with known standards under conditions described in pharmacopoeial protocols .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What are the primary research applications of this compound in medicinal chemistry and enzymology?

  • Methodological Answer: The compound serves as a chiral building block for:

  • Drug synthesis : Intermediate in β-lactam antibiotics or kinase inhibitors, leveraging cyclobutane ring strain for target binding.
  • Enzyme studies : Probing amine-processing enzymes (e.g., transaminases) via structural analogs .

Advanced Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound, and how is stereochemical control validated?

  • Methodological Answer: Use chiral catalysts (e.g., Jacobsen’s salen complexes) for asymmetric epoxide ring-opening. Validate enantiopurity via chiral HPLC or polarimetry. For cyclobutanes, monitor ring strain effects on reaction kinetics and stereoselectivity using density functional theory (DFT) calculations .

Q. How can conflicting data regarding the stability of this compound under varying pH conditions be systematically evaluated?

  • Methodological Answer: Conduct accelerated stability studies:

  • Acidic/basic conditions : Use HCl or NaOH to adjust pH, then quantify degradation via HPLC.
  • Thermal stress : Compare decomposition rates at elevated temperatures. Reference pharmacopoeial assay conditions (e.g., 0.1 M HCl in water) for baseline stability profiles .

Q. How can oxazoline intermediates be utilized to resolve stereochemical ambiguities in trans-aminocyclobutanol derivatives?

  • Methodological Answer: Synthesize oxazoline derivatives via cyclization with carboxylic acid anhydrides. Oxazolines stabilize stereochemical configurations, enabling NMR or X-ray analysis to distinguish cis/trans epimers. This approach is critical for resolving ambiguities in cyclobutane systems .

Q. In cases of contradictory reports on cyclobutane ring strain effects in aminocyclobutanol derivatives, what experimental techniques resolve such discrepancies?

  • Methodological Answer: Combine experimental and computational methods:

  • X-ray crystallography : Directly measure bond angles and torsional strain.
  • Kinetic studies : Compare reaction rates of cyclobutane vs. cyclopentane analogs in ring-opening reactions.
  • DFT calculations : Model ring strain energy and correlate with experimental reactivity data .

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